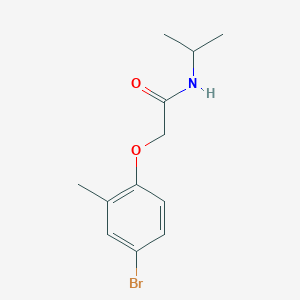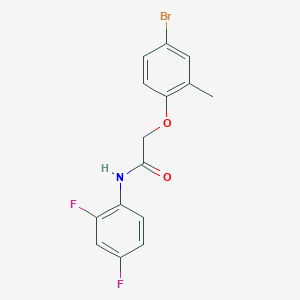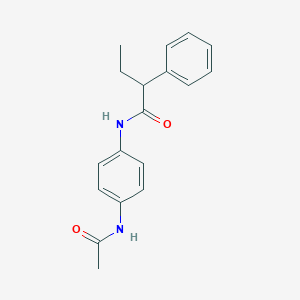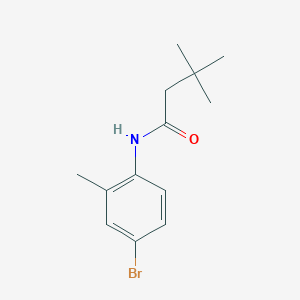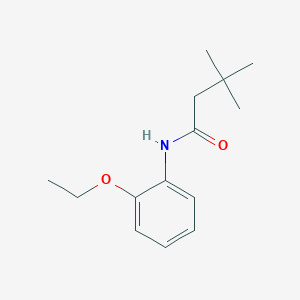![molecular formula C22H25N3O4S B297171 ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B297171.png)
ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate in lab experiments is its potential for use in cancer treatment and antimicrobial therapy. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate. Further research is needed to fully understand its mechanism of action and to optimize its potential as a therapeutic agent. Additionally, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy in humans. Furthermore, the compound may have potential applications in other fields, such as agriculture and environmental science, which should be explored.
合成法
The synthesis of ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate involves the reaction of 2-methyl-1H-indole-3-acetic acid with ethyl chloroacetate in the presence of triethylamine. The resulting compound is then reacted with 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to yield the final product.
科学的研究の応用
Ethyl {3-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}acetate has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
特性
分子式 |
C22H25N3O4S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
ethyl 2-[3-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C22H25N3O4S/c1-5-23-20(27)17(21(28)24(6-2)22(23)30)12-16-14(4)25(13-19(26)29-7-3)18-11-9-8-10-15(16)18/h8-12H,5-7,13H2,1-4H3 |
InChIキー |
XEGLHMYFCVTEEN-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
正規SMILES |
CCN1C(=O)C(=CC2=C(N(C3=CC=CC=C32)CC(=O)OCC)C)C(=O)N(C1=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)

